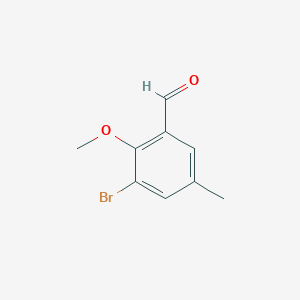

3-溴-2-甲氧基-5-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

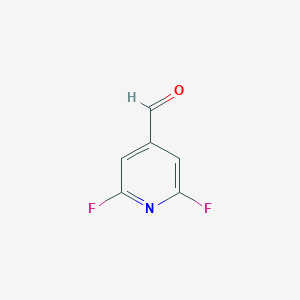

The compound of interest, 3-Bromo-2-methoxy-5-methylbenzaldehyde, is a brominated benzaldehyde derivative with methoxy and methyl substituents. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of brominated benzaldehydes is a topic of interest in several studies. For instance, a selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation is described, which leads to the synthesis of substituted 2-bromobenzaldehydes . This method could potentially be adapted for the synthesis of 3-Bromo-2-methoxy-5-methylbenzaldehyde by choosing appropriate starting materials and directing groups. Additionally, the synthesis of hydroxybenzaldehydes from bromobenzaldehydes via lithiated Schiff's bases is reported, which could be a relevant method for introducing hydroxy groups into brominated benzaldehydes .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes and their derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 2-bromo-3-hydroxybenzaldehyde was confirmed by X-ray crystallographic analysis . Similarly, the structural and electronic properties of dimethoxybenzaldehydes with bromine substituents were discussed, with emphasis on their linear and nonlinear optical responses . These studies suggest that the presence of bromine and other substituents significantly affects the molecular geometry and electronic distribution in these compounds.

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes in chemical reactions is another area of interest. The unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde indicates that bromination reactions can lead to unexpected products and that substituent positions can influence the outcome of such reactions . Moreover, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, demonstrating the complexity of reactions involving brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are characterized by spectroscopic studies and computational methods. The spectroscopic properties of 5-bromo-2-methoxybenzaldehyde were studied using density functional theory (DFT), revealing information about the most stable conformers, optimized geometrical parameters, and electronic properties such as HOMO and LUMO energies . The effect of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes was also investigated, showing that bromine atoms can enhance the nonlinear optical properties of these compounds .

科学研究应用

芳香化合物的合成

3-溴-2-甲氧基-5-甲基苯甲醛在合成各种芳香化合物中起着重要的中间体作用,包括香草醛,后者在制药、香料和食品调味行业中得到广泛应用。通过催化氧化过程,它在将木质素转化为有价值的芳香醛(如香草醛和丁香醛)方面发挥了作用。这一过程研究了各种因素对产率和选择性的影响,表明该化合物在开发高效合成芳香醛方法中的重要性(Tan Ju & Liao Xin, 2003);(V. Tarabanko & N. Tarabanko, 2017)。

抗氧化评价

对异噁唑酮衍生物的合成和抗氧化评价的探索表明,3-溴-2-甲氧基-5-甲基苯甲醛及相关化合物可用作合成具有重要生物和药用性质的杂环化合物的前体。这项研究强调了开发新的环境友好程序以制备杂环化合物的重要性,突显了该化合物在推动抗氧化应用方面的作用(Rima Laroum et al., 2019)。

环境和健康评估

与3-溴-2-甲氧基-5-甲基苯甲醛等溴化合物相关的多溴二苯并对二噁烷和二苯并呋喃已被研究其对环境和健康的影响。这些研究揭示了各种环境中溴化阻燃剂的出现、命运和行为,强调了进一步研究其毒性和环境持久性的必要性。对这些化合物的检查突显了在工业中使用溴化学品及其对健康和环境潜在风险的更广泛影响(J. Mennear & C. C. Lee, 1994);(E. A. Zuiderveen et al., 2020)。

液晶化合物的合成

在材料科学领域,3-溴-2-甲氧基-5-甲基苯甲醛在液晶化合物的合成中具有潜在应用。例如,对亚甲基连接的液晶二聚体的研究突显了这类化合物在开发具有独特性能的新向列相中的重要性。这为在先进显示技术和其他需要控制液晶行为的应用中使用3-溴-2-甲氧基-5-甲基苯甲醛衍生物打开了可能性(P. Henderson & C. Imrie, 2011)。

安全和危害

The safety data sheet for 3-Bromo-2-methoxy-5-methylbenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

属性

IUPAC Name |

3-bromo-2-methoxy-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYURHDIJQGOMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282243 |

Source

|

| Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methoxy-5-methylbenzaldehyde | |

CAS RN |

1224604-15-2 |

Source

|

| Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)

![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)